5-Bromo-4-(chloromethyl)-2-fluoropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrClFN |
|---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
5-bromo-4-(chloromethyl)-2-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,2H2 |
InChI Key |
CIIKBTPSMFRWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 4 Chloromethyl 2 Fluoropyridine
De Novo Synthetic Approaches to the Pyridine (B92270) Nucleus Precursors
Instead of modifying a pre-existing pyridine ring, de novo syntheses build the heterocyclic core from acyclic precursors. This approach offers the advantage of installing the desired substitution pattern from the outset. Various methods have been developed for pyridine synthesis, many of which can be adapted to create precursors for complex targets like 5-bromo-4-(chloromethyl)-2-fluoropyridine. illinois.edu
Classical methods like the Hantzsch pyridine synthesis, while historically significant, often require conditions that may not be compatible with the desired functional groups. More contemporary, metal-catalyzed approaches provide milder conditions and broader functional group tolerance. For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green pathway to symmetrically substituted pyridines. rsc.org Another innovative method involves an iron-catalyzed relay C-H functionalization that allows for the construction of diverse pyridines and pyridones from simple oximes and alkenes. acs.org Organocatalytic methods, such as the amine-catalyzed aza-Rauhut–Currier reaction, have also emerged for the synthesis of highly functionalized pyridines at room temperature. thieme-connect.com
These de novo strategies are particularly valuable for creating highly substituted pyridines, which are prevalent in many biologically active compounds. chemrxiv.org The choice of a specific de novo route depends on the availability of starting materials and the desired substitution pattern. illinois.edu
Table 1: Comparison of Selected De Novo Pyridine Synthesis Strategies
| Method | Key Precursors | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Iron-Catalyzed Relay C-H Functionalization | Oximes and Alkenes | Iron catalyst | High atom economy, builds two rings in one step. acs.org | acs.org |
| Rhodium-Catalyzed Cycloaddition | α,β-Unsaturated Ketoximes and Alkynes | Rhodium complex | Modular synthesis from readily available materials. thieme-connect.com | thieme-connect.com |
| Amine-Catalyzed Aza-Rauhut–Currier | Allenoates and N-sulfonyl-1-aza-1,3-dienes | TMEDA (organocatalyst) | Room temperature, one-pot synthesis of highly substituted products. thieme-connect.com | thieme-connect.com |
Regioselective Halogenation Strategies for Bromine and Fluorine Incorporation
Achieving the specific 2-fluoro-5-bromo substitution pattern is a critical challenge. The electronic properties of the pyridine ring, being electron-deficient, dictate its reactivity towards electrophiles and nucleophiles. nih.gov The regioselectivity of halogenation can be controlled through various strategies, including the use of directing groups or activation of the pyridine ring. nih.govnih.govresearchgate.net For instance, the synthesis of the closely related 5-bromo-2-fluoro-4-picoline has been reported, which serves as a direct precursor to the target molecule. google.com
Directed Ortho Metalation (DoM) and Halogen Dance Reactions for Pyridine Functionalization
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgznaturforsch.com In this method, a directing metalating group (DMG) on the pyridine ring directs a strong base (typically an organolithium reagent like LDA or LTMP) to deprotonate the adjacent ortho position. clockss.orgacs.org This creates a stabilized organometallic intermediate that can be trapped with an electrophile, such as a bromine source (e.g., Br2 or C2Br2Cl4), to install a bromine atom with high regioselectivity. Halogens themselves can act as DMGs, making DoM a viable strategy for introducing additional functionality. rsc.org For example, a fluorine atom at the C2 position could potentially direct metalation to the C3 position.
The "halogen dance" is another fascinating rearrangement reaction that allows for the transposition of a halogen atom on an aromatic ring. researchgate.netwikipedia.org This base-catalyzed reaction typically involves the deprotonation of a halopyridine, leading to a lithiated intermediate that can undergo a series of halogen-metal exchanges, causing the halogen to "dance" to a more thermodynamically stable position. wikipedia.orgclockss.org This reaction has been used to synthesize unique polysubstituted pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrating its utility in creating highly functionalized heterocyclic building blocks. nih.gov
Electrophilic and Nucleophilic Fluorination Techniques
Introducing fluorine onto a pyridine ring can be accomplished through either electrophilic or nucleophilic pathways.
Electrophilic Fluorination : This approach uses a reagent that delivers an electrophilic fluorine atom ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine bond, such as Selectfluor, are commonly used due to their stability and safety compared to elemental fluorine. wikipedia.orgrsc.org A notable method involves the direct C-H fluorination of pyridines and diazines using silver(II) fluoride (B91410) (AgF2), which shows exclusive selectivity for the position adjacent to the ring nitrogen (the C2 position). nih.gov This mild reaction provides direct access to 2-fluoropyridines.
Nucleophilic Fluorination : This strategy involves the displacement of a suitable leaving group by a nucleophilic fluoride source (e.g., KF, CsF). The reaction, a form of nucleophilic aromatic substitution (SNAr), is generally more efficient for 2- or 4-halopyridines. acs.orgnih.gov A common precursor for this reaction is a 2-chloropyridine, where the chlorine is displaced by fluoride, often requiring high temperatures. The reactivity is enhanced because fluorine is highly electronegative, making the SNAr reactions of 2-fluoropyridines significantly faster than those of 2-chloropyridines for subsequent substitutions. acs.org Another route involves the Balz-Schiemann reaction, where a 2-aminopyridine (B139424) is converted to a diazonium tetrafluoroborate (B81430) salt, which then yields the 2-fluoropyridine (B1216828) upon thermal decomposition. chemicalbook.com A patent describes a method where 5-bromo-2-amino-picoline is treated with anhydrous hydrogen fluoride to yield 5-bromo-2-fluoro-picoline. google.com
Introduction and Functionalization of the Chloromethyl Moiety
The introduction of the chloromethyl group (-CH2Cl) at the C4 position is typically the final key functionalization step. chempanda.com Direct chloromethylation of the pyridine ring via a Blanc reaction (using formaldehyde (B43269) and HCl) is often not suitable for electron-deficient heterocycles and can lead to side products. wikipedia.org
A more controlled and widely used strategy involves a two-step process starting from a precursor with a methyl group at the C4 position, such as 5-bromo-2-fluoro-4-methylpyridine. google.com
Radical Halogenation : The methyl group is converted to a chloromethyl group via a free-radical halogenation reaction. This is commonly achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat.
Hydroxymethyl to Chloromethyl Conversion : An alternative route begins with a 4-hydroxymethylpyridine precursor. This alcohol can be converted to the corresponding chloride using a variety of chlorinating agents. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation, though it produces toxic SO2 gas as a byproduct. mdpi.com Care must be taken to control reaction conditions to avoid over-chlorination or other side reactions. mdpi.com
Optimization of Reaction Conditions for Yield and Purity Enhancement
Maximizing the yield and purity of the final product requires careful optimization of reaction parameters at each synthetic step. numberanalytics.com Key variables include temperature, solvent, catalyst selection and loading, and the stoichiometry of reagents. numberanalytics.comresearchgate.net
For instance, in DoM reactions, the choice of base (e.g., LDA vs. n-BuLi) and temperature is critical to prevent side reactions like addition to the pyridine ring. clockss.org In cross-coupling reactions used to build the pyridine skeleton, ligand design and catalyst screening are essential for achieving high activity and selectivity. numberanalytics.com For the final chlorination step, controlling the amount of radical initiator and the reaction time is crucial to prevent the formation of dichloromethyl or trichloromethyl byproducts. Systematic approaches like factorial experimental design can be employed to efficiently identify the optimal conditions that balance reaction efficiency with product purity. numberanalytics.com
Green Chemistry Principles and Sustainable Synthetic Routes Development
Modern synthetic chemistry places increasing emphasis on sustainability. nih.gov The development of green synthetic routes for compounds like this compound focuses on several key principles. researchgate.net
Catalysis : The use of catalysts, particularly non-toxic and earth-abundant metals like iron, is preferred over stoichiometric reagents. rsc.org This minimizes waste and allows for reactions to proceed under milder conditions.
Alternative Energy Sources : Techniques like microwave-assisted synthesis and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govtandfonline.com
Safer Solvents and Reagents : The replacement of hazardous solvents and reagents (e.g., pyrophoric organolithiums, toxic thionyl chloride) with safer alternatives is a primary goal. mdpi.comresearchgate.net For example, using greener solvents or even performing reactions under solvent-free conditions can drastically reduce the environmental impact. nih.gov
By integrating these principles, chemists aim to develop more economical and environmentally benign pathways for the synthesis of complex heterocyclic molecules. nih.govresearchgate.net
Reactivity and Mechanistic Investigations of 5 Bromo 4 Chloromethyl 2 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings like pyridine. acs.org The electron-withdrawing nature of the ring nitrogen atom lowers the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to attack by nucleophiles. acs.org In 5-Bromo-4-(chloromethyl)-2-fluoropyridine, the positions activated for SNAr are C2 and C4, with the halogen atoms acting as leaving groups.
The regioselectivity of SNAr reactions on this compound is dictated by the electronic activation of the ring positions and the relative leaving group abilities of the halogen substituents. The C-F bond is significantly more prone to nucleophilic substitution than C-Br or C-Cl bonds in electron-deficient systems. mdpi.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and is a better leaving group in the rate-determining step of the SNAr mechanism.
Consequently, nucleophilic attack occurs preferentially at the C-2 position, leading to the displacement of the fluoride (B91410) ion. The bromine atom at the C-5 position is not electronically activated for SNAr to the same extent as the C-2 position and is a poorer leaving group under these conditions. The chloromethyl group at C-4 is a benzylic-type halide and would typically react via an Sₙ2 pathway rather than an SNAr reaction at the ring itself.
| Position | Substituent | Reactivity in SNAr | Rationale |
|---|---|---|---|
| C-2 | -F | High | Activated by pyridine nitrogen (ortho); Fluorine is an excellent leaving group in SNAr. mdpi.com |
| C-5 | -Br | Low | Less electronically activated position; Bromine is a poorer leaving group than fluorine in SNAr. |
| C-4 | -CH₂Cl | N/A (for SNAr) | The reaction site is the benzylic carbon (Sₙ2), not the aromatic ring carbon (SNAr). |
Electronic and steric factors play a critical role in modulating the SNAr reactivity of this compound.
Electronic Factors:
Pyridine Nitrogen: The primary electronic influence is the electron-withdrawing effect of the pyridine nitrogen, which significantly activates the ortho (C-2) and para positions towards nucleophilic attack.
Halogen Electronegativity: The high electronegativity of the fluorine atom at C-2 makes this carbon highly electrophilic and thus the most favorable site for nucleophilic attack. Electron-withdrawing groups ortho or para to a fluorine atom are known to result in excellent selectivity and high yields in SNAr reactions. sci-hub.se
Steric Factors:
The chloromethyl group at C-4 and the bromine atom at C-5 can exert steric hindrance that may influence the approach of the nucleophile. mdpi.comrsc.org While attack at the C-2 position is generally unhindered, a very bulky nucleophile might experience some steric repulsion from the adjacent chloromethyl group. This steric effect would be more pronounced for any potential (though unlikely) reaction at the C-5 position, which is flanked by the C-4 substituent.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the selectivity of these reactions is governed by the relative reactivity of the carbon-halogen bonds in the oxidative addition step. The established reactivity trend for aryl halides is C-I > C-Br > C-Cl > C-F. libretexts.org Therefore, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the C-5 bromine position.
The Suzuki-Miyaura coupling reaction creates a C-C bond by reacting an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, this reaction selectively functionalizes the C-5 position, leaving the fluoro and chloromethyl groups intact. mdpi.com This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.
| Component | Example | Reference |
|---|---|---|
| Aryl Halide | This compound | |
| Boronic Acid | Aryl-B(OH)₂ | mdpi.com |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | mdpi.com |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | mdpi.com |
| Solvent | 1,4-Dioxane, Toluene, DMF | mdpi.com |
| Product | 5-Aryl-4-(chloromethyl)-2-fluoropyridine |
Following the same principle of halide reactivity, other important palladium-catalyzed cross-coupling reactions can be selectively employed at the C-5 position of the pyridine ring.
Heck Coupling: This reaction forms a C-C bond between the C-5 position and an alkene, typically yielding a styrenyl-type derivative. researchgate.net
Stille Coupling: This involves the reaction with an organostannane (organotin) compound, providing another versatile route to C-C bond formation. researchgate.net
Sonogashira Coupling: This strategy is used to couple the C-5 position with a terminal alkyne, creating an arylalkyne structure. libretexts.orgorganic-chemistry.org This reaction is often co-catalyzed by a copper(I) salt. libretexts.org
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Heck | Alkene (e.g., Styrene) | C(sp²)-C(sp²) | Pd(OAc)₂, P(o-tolyl)₃ |
| Stille | Organostannane (R-SnBu₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd(PPh₃)₄ |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI |
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine. organic-chemistry.orgrsc.org This reaction provides a direct method for synthesizing N-aryl amines. For this compound, the amination occurs exclusively at the C-5 bromine position, yielding 5-amino-substituted pyridine derivatives. chemspider.comnih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency.
| Component | Example | Reference |
|---|---|---|
| Aryl Halide | This compound | |
| Amine | R¹R²NH (Primary or Secondary) | chemspider.comnih.gov |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | rsc.orgchemspider.com |
| Ligand | BINAP, Xantphos, P(t-Bu)₃ | rsc.orgchemspider.com |
| Base | NaOt-Bu, Cs₂CO₃ | chemspider.com |
| Solvent | Toluene, Dioxane | chemspider.com |
| Product | 5-(R¹R²N)-4-(chloromethyl)-2-fluoropyridine |
Reactivity of the Chloromethyl Group
The chloromethyl group at the 4-position of the pyridine ring is analogous to a benzylic halide, making it a prime site for a variety of chemical transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the methylene (B1212753) carbon.
The primary mode of reaction for the chloromethyl group is nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. This pathway is favored due to the accessibility of the primary carbon and the stability of the transition state. A wide array of nucleophiles can be employed to displace the chloride ion, leading to a diverse range of derivatives.
Common nucleophilic displacement reactions include:
Amination: Reaction with primary and secondary amines yields the corresponding 4-(aminomethyl)pyridine (B121137) derivatives. These reactions are fundamental in the synthesis of ligands and pharmacologically active compounds.
Alkoxylation and Hydroxylation: Treatment with alkoxides or hydroxides results in the formation of ethers and alcohols, respectively.
Thiolation: Thiolates readily displace the chloride to form thioethers, which are valuable intermediates in organic synthesis.
The general scheme for these reactions can be represented as follows:

Where Nu represents a nucleophile.
The table below summarizes representative nucleophilic substitution reactions on analogous benzylic chlorides, providing an indication of the expected reactivity for this compound.
| Nucleophile | Product Type | Typical Conditions |
| Ammonia (NH(_3)) | Primary Amine | Alcoholic solution, elevated temperature and pressure |
| Primary/Secondary Amines (RNH(_2), R(_2)NH) | Secondary/Tertiary Amines | Aprotic solvent (e.g., DMF, CH(_3)CN), base (e.g., K(_2)CO(_3)) |
| Sodium Alkoxide (NaOR) | Ether | Anhydrous alcohol or aprotic solvent |
| Sodium Thiolate (NaSR) | Thioether | Aprotic solvent (e.g., DMF) |
| Sodium Cyanide (NaCN) | Nitrile | Aprotic polar solvent (e.g., DMSO) |
| Sodium Azide (NaN(_3)) | Azide | Aprotic polar solvent (e.g., DMF) |
This table presents generalized conditions for analogous benzylic systems, and specific conditions for this compound may vary.
While less common than nucleophilic substitution, the chloromethyl group can undergo oxidative and reductive transformations.
Oxidation: The chloromethyl group can be oxidized to the corresponding aldehyde. This transformation often requires a two-step process involving initial conversion to a more easily oxidized intermediate, such as an alcohol or a nitro derivative, followed by oxidation. Direct oxidation can be challenging due to the presence of other sensitive functional groups. A plausible route involves initial hydrolysis to the alcohol followed by oxidation with reagents like manganese dioxide (MnO(_2)) or via a Swern or Dess-Martin oxidation.
Reduction: The chloromethyl group can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H(_2)/Pd-C) or by using reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This generally deactivates the ring towards electrophilic aromatic substitution (S(_E)Ar). However, the existing substituents (bromo, fluoro, and chloromethyl) will direct any incoming electrophile to specific positions.
The directing effects of the substituents are as follows:
Fluoro (at C2): Weakly deactivating, ortho, para-directing.
Bromo (at C5): Deactivating, ortho, para-directing.
Chloromethyl (at C4): Weakly deactivating, ortho, para-directing.
Considering the positions of the existing substituents, the potential sites for electrophilic attack are C3 and C6. The fluorine at C2 will direct towards C3, the bromo at C5 will direct towards C6, and the chloromethyl at C4 will direct towards C3 and C5 (with C5 already being substituted). The strong deactivating effect of the pyridine nitrogen and the combined deactivating effects of the halogens make S(_E)Ar reactions on this substrate challenging, likely requiring harsh conditions. Nitration or further halogenation, if successful, would be expected to occur at the C3 or C6 position, with the precise outcome depending on the specific reaction conditions and the subtle interplay of electronic and steric effects. Studies on similar 2-fluoropyridines suggest that electrophilic substitution can be achieved, although often with lower yields compared to more activated aromatic systems. ossila.com
Advanced Mechanistic Studies and Kinetic Analysis of Key Transformations
Due to the absence of specific experimental studies on this compound, this section draws upon computational and kinetic studies of analogous systems to predict its behavior.
The nucleophilic displacement at the chloromethyl group is anticipated to proceed through a classic S(_N)2 transition state. Computational studies on the S(_N)2 reactions of substituted benzyl (B1604629) chlorides provide valuable insights. researchgate.netresearchgate.net
Transition State Geometry: The transition state is expected to have a trigonal bipyramidal geometry around the central carbon atom, with the incoming nucleophile and the departing chloride ion in apical positions. acs.org The C-Cl bond is partially broken, and the C-Nu bond is partially formed.
Factors Affecting the Barrier: The activation energy for the S(_N)2 reaction is influenced by both electronic and steric factors. The electron-withdrawing nature of the 5-bromo-2-fluoropyridinyl ring is expected to stabilize the transition state by delocalizing the partial negative charge that develops on the reacting fragments, thereby lowering the activation barrier compared to a simple alkyl chloride. Computational studies on benzyl halides have shown a strong correlation between the electrostatic potential at the reaction center and the S(_N)2 activation energy. researchgate.net
The following table presents calculated activation energies for the S(_N)2 reaction of substituted benzyl chlorides with a chloride ion, illustrating the effect of ring substituents.
| Substituent on Benzyl Chloride | Activation Energy (kcal/mol) |
| p-NO(_2) | 12.5 |
| p-CN | 13.1 |
| p-Cl | 14.3 |
| H | 14.8 |
| p-CH(_3) | 15.2 |
| p-OCH(_3) | 15.5 |
Data adapted from computational studies on analogous systems. The values for this compound are expected to be influenced by the specific electronic nature of the substituted pyridine ring.
Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms. For the S(_N)2 reaction at the chloromethyl group, several KIEs could be measured:
Primary Carbon KIE (/): A small but significant primary carbon KIE is expected, which is characteristic of S(_N)2 reactions where the bonding to the central carbon is changing in the rate-determining step.
Secondary α-Deuterium KIE (/): Substitution of the hydrogens on the chloromethyl group with deuterium (B1214612) would likely result in a small inverse or near-unity KIE (/ ≤ 1). This is typical for S(_N)2 transition states where the C-H bending vibrations become stiffer.
Leaving Group KIE (/): A significant leaving group KIE is expected, as the C-Cl bond is broken in the rate-determining step. The magnitude of this effect can provide information about the extent of bond breaking in the transition state. researchgate.net
The table below shows typical KIE values for S(_N)2 reactions of benzyl chlorides, which serve as a model for the expected values for this compound.
| Isotope Substitution | Typical KIE Value for S(_N)2 | Mechanistic Implication |
| C at reacting carbon | 1.05 - 1.10 | C-Nu bond formation and C-Cl bond breaking are part of the rate-determining step |
| α-Deuterium | 0.95 - 1.05 | Indicates a tight S(_N)2 transition state with increased steric crowding |
| Cl leaving group | > 1.005 | C-Cl bond is broken in the rate-determining step |
These values are representative of S(_N)2 reactions on similar systems and provide a basis for predicting the kinetic behavior of this compound.
Derivatization and Functionalization Strategies of 5 Bromo 4 Chloromethyl 2 Fluoropyridine
Synthesis of Complex Pyridine (B92270) Derivatives and Heterocyclic Systems
The trifunctional nature of 5-Bromo-4-(chloromethyl)-2-fluoropyridine provides multiple avenues for the synthesis of complex pyridine derivatives and fused heterocyclic systems. The chloromethyl group at the C4 position can serve as an anchor for building fused ring systems. For instance, following a nucleophilic substitution at the C-Br or C-F position, an intramolecular cyclization can be envisioned. If a nucleophile containing a suitable functional group is introduced, it can subsequently react with the chloromethyl moiety to form a new ring fused to the pyridine core.
An example of a strategy to build fused heterocyclic systems involves the 1,3-dipolar cycloaddition method. mdpi.com This can be applied to derivatives of this compound to construct pyrrolo-fused systems. mdpi.com Furthermore, palladium-catalyzed rollover annulation reactions of substituted pyrazoles with alkynes have been shown to produce tricyclic 2-benzazepines, suggesting that with appropriate derivatization, the pyridine core could participate in similar cycloaddition reactions. nih.gov The synthesis of three-dimensional ring-fused heterocycles via a selective [4+2] cycloaddition between bicyclic thiazolo-2-pyridones and arynes also points towards the potential of appropriately modified derivatives of this compound to act as precursors for complex polycyclic systems. nih.gov
Selective Functionalization at Distinct Reactive Sites (C-Br, C-F, C-CH2Cl)
The presence of three different reactive sites on the pyridine ring allows for selective functionalization, enabling the stepwise and controlled introduction of various chemical moieties. The reactivity of each site is distinct, which can be exploited to achieve regioselective derivatization.
The C-Br bond at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are well-established methods for forming new carbon-carbon and carbon-nitrogen bonds on bromopyridine scaffolds. The palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides proceeds smoothly, indicating that the C-Br bond in a similar electronic environment should be reactive towards such transformations. nih.gov The synthesis of 5-bromo-2-iodopyrimidine (B48921) and its use in selective palladium-catalyzed cross-coupling reactions further underscores the utility of the bromo-substituent in this type of chemistry. rsc.org
The C-F bond at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom is a good leaving group in SNAr reactions on electron-deficient rings like pyridine, often showing higher reactivity than other halogens. nih.gov This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at the C2 position. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the C-F bond. nih.gov
The C-CH2Cl group at the 4-position is a reactive benzylic-type halide. This group is an excellent electrophile for nucleophilic substitution reactions with a broad spectrum of nucleophiles. This allows for the straightforward introduction of various side chains. For example, 2-chloro-5-(chloromethyl)pyridine (B46043) is used as a precursor in the synthesis of agrochemicals, where the chloromethyl group undergoes further transformations. nih.gov
The differential reactivity of these three sites allows for a high degree of control in the synthetic strategy. For example, palladium-catalyzed cross-coupling at the C-Br position can typically be performed under conditions that leave the C-F and C-CH2Cl groups intact. Subsequently, the C-CH2Cl group can be functionalized with a nucleophile under relatively mild conditions, followed by a more forcing SNAr reaction at the C-F position.
Table 1: Proposed Selective Functionalization of this compound
| Reactive Site | Reaction Type | Reagents and Conditions (Hypothetical) | Product |
| C-Br | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 5-Aryl-4-(chloromethyl)-2-fluoropyridine |
| C-F | Nucleophilic Aromatic Substitution | Amine (R₂NH), K₂CO₃, DMSO, 120 °C | 5-Bromo-4-(chloromethyl)-2-(dialkylamino)pyridine |
| C-CH₂Cl | Nucleophilic Substitution | Sodium thiophenoxide, DMF, rt | 5-Bromo-2-fluoro-4-(phenylthiomethyl)pyridine |
Multi-Component Reactions (MCRs) Incorporating the Compound
While specific examples of multi-component reactions (MCRs) involving this compound are not documented, its trifunctional nature makes it an attractive candidate for such transformations. MCRs are powerful tools in synthetic chemistry for the rapid construction of complex molecules in a single step from three or more reactants. nih.gov
A hypothetical MCR could involve the sequential reaction of the three reactive sites. For example, an initial reaction at the C-CH2Cl position with a suitable nucleophile could be followed by a palladium-catalyzed reaction at the C-Br bond, and a final nucleophilic substitution at the C-F position, all in a one-pot process with the appropriate choice of reagents and reaction conditions. Such a strategy would allow for the rapid generation of a diverse range of highly substituted pyridine derivatives. The development of new heterocyclic MCRs for the combinatorial synthesis of fused 3-aminoimidazoles demonstrates the potential for designing novel MCRs around functionalized heterocyclic cores. nih.gov
Construction of Chemical Libraries Based on the this compound Scaffold
The selective and sequential functionalization of the three reactive sites of this compound makes it an ideal scaffold for the construction of chemical libraries. Combinatorial chemistry is a key technology in drug discovery, enabling the synthesis of large numbers of compounds for biological screening. youtube.com
Starting from this single trifunctionalized pyridine, a three-dimensional library of compounds can be generated by varying the substituents introduced at each of the three positions. For example, a library of Suzuki coupling partners could be used to functionalize the C-Br position, a library of amines for the C-F position, and a library of thiols for the C-CH2Cl position. This approach would lead to a vast collection of structurally diverse molecules based on a common "privileged scaffold". nih.govnih.gov The resulting library of compounds could then be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents. The synthesis of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists is an example of how substituted pyridine scaffolds are utilized in medicinal chemistry. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Characterization of 5 Bromo 4 Chloromethyl 2 Fluoropyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 5-Bromo-4-(chloromethyl)-2-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular framework.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the chloromethyl group. The aromatic region would likely display two doublets, one for the proton at the C-3 position and another for the proton at the C-6 position. The chemical shifts of these protons are influenced by the electronic effects of the adjacent halogen substituents and the nitrogen atom in the pyridine (B92270) ring. The chloromethyl protons would appear as a singlet, typically in the range of 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent chlorine atom.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, six distinct signals are anticipated. The carbon atoms attached to halogens (C-2, C-5, and the chloromethyl carbon) will exhibit characteristic chemical shifts. The C-F bond will result in a large coupling constant (¹JCF), splitting the C-2 signal into a doublet. Similarly, the other carbon signals will show smaller couplings to the fluorine atom.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. In this case, a single resonance is expected for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.3 | d | H-6 |
| ¹H | ~7.8 | d | H-3 |
| ¹H | ~4.8 | s | -CH₂Cl |
| ¹³C | ~160 (d, ¹JCF ≈ 240 Hz) | d | C-2 |
| ¹³C | ~150 (d) | d | C-6 |
| ¹³C | ~140 (d) | d | C-4 |
| ¹³C | ~125 (d) | d | C-3 |
| ¹³C | ~115 | s | C-5 |
| ¹³C | ~45 | s | -CH₂Cl |
| ¹⁹F | -60 to -80 | s | F-2 |
Note: The predicted chemical shifts and coupling constants are estimates based on data for similar halogenated pyridine compounds and may vary depending on the solvent and experimental conditions.
Advanced Mass Spectrometry Techniques (e.g., GC-MS, HRMS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture.
GC-MS: In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The eluted compound then enters the mass spectrometer, where it is ionized. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine and chlorine, this peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive cluster of peaks for the molecular ion.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the compound. For this compound (C₆H₄BrClFN), HRMS would be able to confirm this exact elemental composition, distinguishing it from other compounds with the same nominal mass.
Fragmentation Analysis: Under the energetic conditions of mass spectrometry, the molecular ion can fragment into smaller, characteristic ions. The fragmentation pattern of this compound would likely involve the loss of the chloromethyl group, a chlorine radical, a bromine radical, or other small neutral molecules. Analysis of these fragment ions provides further structural confirmation.
X-ray Crystallography for Solid-State Structural Elucidation
The crystal structure would reveal the planarity of the pyridine ring and the orientation of the chloromethyl and halogen substituents. acs.orgamanote.comnih.gov Intermolecular interactions, such as halogen bonding or π-π stacking, which dictate the packing of the molecules in the crystal lattice, could also be identified. acs.orgrsc.org While specific crystal structure data for this compound is not publicly available, studies on related fluorinated and substituted pyridines suggest that the crystal packing is influenced by the number and position of the halogen substituents. acs.org The pyridine ring itself crystallizes in an orthorhombic system. wikipedia.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. Key expected vibrations include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching: Vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-F stretching: A strong absorption band for the C-F bond is anticipated around 1200-1300 cm⁻¹.
C-Cl stretching: The C-Cl stretching vibration of the chloromethyl group would likely be observed in the 600-800 cm⁻¹ range.
C-Br stretching: The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for observing symmetric vibrations and non-polar bonds. acs.orgacs.org The Raman spectrum of this compound would also show the characteristic vibrations of the pyridine ring and the carbon-halogen bonds. researchgate.net The symmetric ring breathing modes of the pyridine skeleton are often strong in the Raman spectrum.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000-3100 | FT-IR, Raman |
| Pyridine Ring | C=C, C=N Stretching | 1400-1600 | FT-IR, Raman |
| C-F | Stretching | 1200-1300 | FT-IR |
| CH₂Cl | C-Cl Stretching | 600-800 | FT-IR, Raman |
| C-Br | Stretching | 500-600 | FT-IR, Raman |
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for determining the purity of a compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV detector would be suitable for detecting the compound as it elutes from the column. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Given its likely volatility, this compound can be effectively analyzed by GC. chemimpex.com A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities. A flame ionization detector (FID) or a mass spectrometer (as in GC-MS) can be used for detection. The purity of the sample is determined by comparing the area of the peak corresponding to the target compound to the total area of all peaks in the chromatogram.
Computational and Theoretical Chemistry Insights into 5 Bromo 4 Chloromethyl 2 Fluoropyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure and properties. A DFT analysis of 5-bromo-4-(chloromethyl)-2-fluoropyridine would typically be performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Such calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. This structural information is fundamental to understanding the molecule's stability and steric properties.
Furthermore, DFT provides access to the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical for predicting chemical reactivity. A study on the related compound 2-fluoro-5-bromopyridine using DFT revealed key insights into its vibrational spectra and electronic properties, which can serve as a reference. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's kinetic stability and electronic transitions. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on general expectations for similar halogenated pyridines. Actual values would require specific DFT calculations.
Computational Modeling of Reaction Pathways and Transition States
The chloromethyl group at the 4-position of the pyridine (B92270) ring is a prime site for nucleophilic substitution reactions. Computational modeling can elucidate the mechanisms of these reactions, including the identification of transition states and the calculation of activation energies.
For a typical SN2 reaction involving the displacement of the chloride ion by a nucleophile, computational methods can map out the potential energy surface. nih.gov This would involve locating the transition state structure, which is characterized by the partial formation of the new bond to the nucleophile and the partial breaking of the carbon-chlorine bond. libretexts.orglibretexts.org The energy of this transition state relative to the reactants determines the reaction's activation barrier and, consequently, its rate. libretexts.org
Table 2: Illustrative Data for a Modeled SN2 Reaction of this compound with a Nucleophile (e.g., OH⁻)
| Parameter | Illustrative Value | Description |
| Reactant Complex Energy | 0.0 kcal/mol | Relative energy of the initial state. |
| Transition State Energy | +15.2 kcal/mol | The energy barrier for the reaction. |
| Product Complex Energy | -8.5 kcal/mol | Relative energy of the final state. |
| Reaction Enthalpy (ΔH) | -8.5 kcal/mol | The overall energy change of the reaction. |
Note: These values are hypothetical and serve to illustrate the type of data obtained from reaction pathway modeling.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry can predict the reactivity of different sites within the this compound molecule. The presence of multiple halogen substituents and the nitrogen atom in the pyridine ring creates a nuanced electronic landscape.
Reactivity descriptors derived from DFT calculations, such as the Fukui functions, can pinpoint the most electrophilic and nucleophilic sites in the molecule. For instance, analysis would likely show the carbon atom of the chloromethyl group to be highly electrophilic and susceptible to nucleophilic attack. The pyridine nitrogen would be a key nucleophilic center.
Furthermore, computational models can predict the regioselectivity of reactions. For example, in metal-catalyzed cross-coupling reactions, DFT can help predict whether a reaction is more likely to occur at the C-Br or C-Cl bond, although the C-Cl bond on the sp³ hybridized carbon of the chloromethyl group would have different reactivity compared to a halogen on the aromatic ring.
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Theory Applications
Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution on the molecule's surface. For this compound, an MEP map would show regions of negative potential (in red) and positive potential (in blue).
One would expect to see negative potential around the nitrogen atom and the fluorine atom, indicating their electron-rich nature and suitability for electrophilic attack. Conversely, positive potential would be anticipated around the hydrogen atoms and, significantly, on the carbon of the chloromethyl group, highlighting its electrophilicity.
Frontier Molecular Orbital (FMO) Theory simplifies reactivity predictions by focusing on the interaction between the HOMO of one reactant and the LUMO of another.
Nucleophilic Attack: A nucleophile's HOMO would interact with the LUMO of this compound. The spatial distribution of the LUMO would be concentrated on the chloromethyl carbon, confirming it as the primary site for nucleophilic substitution.
Electrophilic Attack: An electrophile's LUMO would interact with the HOMO of the pyridine derivative. The HOMO is likely to have significant density on the pyridine ring and the bromine atom, suggesting these as potential sites for electrophilic interaction.
The combination of MEP and FMO analyses provides a powerful, qualitative picture of the molecule's reactivity, guiding the design of synthetic routes and the prediction of reaction outcomes.
Applications of 5 Bromo 4 Chloromethyl 2 Fluoropyridine As a Synthetic Building Block in Academic Organic Synthesis
Precursor for the Construction of Complex Heterocyclic Systems
The unique structural arrangement of 5-Bromo-4-(chloromethyl)-2-fluoropyridine, with its distinct reactive sites, makes it an excellent starting material for the synthesis of intricate heterocyclic systems. The presence of the bromine atom, the chloromethyl group, and the fluorine atom on the pyridine (B92270) ring allows for a variety of selective chemical transformations.
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position. For instance, similar bromo-substituted pyridines are readily used in Suzuki coupling reactions with various boronic acids to form C-C bonds. googleapis.combldpharm.com This reactivity is crucial for the elaboration of the pyridine core and the construction of more complex fused heterocyclic systems.
The chloromethyl group at the 4-position serves as a versatile electrophilic handle. It can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities. This reactivity is fundamental for annulation strategies, where the chloromethyl group can react intramolecularly with a nucleophilic center introduced elsewhere on the molecule to form a new ring fused to the pyridine core.
The fluorine atom at the 2-position, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles at this position. The reactivity of the 2-fluoro group is significantly higher than that of a chloro substituent at the same position, often leading to cleaner and more efficient reactions. ossila.com This differential reactivity between the 2-fluoro and 5-bromo substituents is a key feature that allows for selective, sequential functionalization of the pyridine ring.
The strategic combination of these reactions allows for the construction of a diverse range of complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science. For example, related di-halogenated pyridines are used as scaffolds for active pharmaceutical ingredients (APIs), such as inhibitors of various enzymes and receptors. ossila.com
Role in the Assembly of Multifunctional Organic Scaffolds
The orthogonal reactivity of the three functional groups is paramount in this context. A typical synthetic strategy might involve the initial functionalization of the most reactive site, followed by subsequent modifications at the other positions. For instance, a Suzuki coupling at the C-5 bromine position could be followed by a nucleophilic substitution on the chloromethyl group, and finally, a nucleophilic aromatic substitution at the C-2 fluorine position. This stepwise approach provides chemists with a high degree of control over the final structure of the multifunctional scaffold.
This modular approach is particularly valuable in drug discovery, where it allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. By systematically varying the substituents at each of the three positions, researchers can fine-tune the biological activity of the resulting molecules. The pyridine core itself often plays a crucial role in binding to biological targets, and the substituents can be used to modulate properties such as solubility, metabolic stability, and target selectivity. Related brominated and fluorinated pyridines have been utilized in the synthesis of inhibitors for neuropeptide Y receptors and the main protease of SARS-CoV-2. ossila.com
Integration into Macrocyclic Architectures and Supramolecular Systems
Macrocycles and supramolecular assemblies are large, complex structures with a wide range of applications, from molecular recognition and catalysis to drug delivery. The defined geometry and multiple reactive sites of this compound make it an attractive building block for the construction of these sophisticated architectures.
The chloromethyl group is particularly useful for macrocyclization reactions. By reacting a molecule containing two nucleophilic sites with two equivalents of this compound, or by an intramolecular reaction of a precursor bearing a nucleophilic tail, it is possible to form large ring structures. The rigidity of the pyridine unit can help to pre-organize the linear precursor, facilitating the cyclization process.
Furthermore, the bromo and fluoro substituents on the pyridine ring can be used to introduce additional functionalities into the macrocycle, either before or after the cyclization step. These functionalities can then be used to modulate the properties of the macrocycle, such as its ability to bind to specific guests or to self-assemble into larger supramolecular structures. For example, the bromine atom could be converted to other functional groups via cross-coupling reactions to introduce recognition sites or catalytic centers.
The pyridine nitrogen atom itself can also participate in the formation of supramolecular assemblies through coordination with metal ions or through hydrogen bonding interactions. This allows for the construction of complex, multi-component systems with well-defined structures and functions.
Development of Novel Organic Materials and Advanced Chemical Tools
The unique electronic properties of the fluorinated and brominated pyridine ring make this compound a valuable component in the design of novel organic materials. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can lead to materials with interesting photophysical and electronic properties.
For instance, the incorporation of this building block into conjugated polymers or small molecules can influence their absorption and emission spectra, as well as their charge transport characteristics. This makes them promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Indeed, related 5-bromo-2-fluoropyridine (B45044) derivatives have been used to synthesize host materials for OLEDs. ossila.com
Beyond materials science, this compound can also be used to develop advanced chemical tools. For example, it can be incorporated into fluorescent probes for the detection of specific analytes. The chloromethyl group provides a convenient point of attachment for a recognition moiety, while the fluorinated pyridine core can be part of the fluorophore system. The modulation of the electronic properties of the pyridine ring upon binding of the analyte can lead to a change in the fluorescence signal.
Moreover, the ability to introduce a variety of functional groups through the bromo and fluoro substituents allows for the creation of bifunctional molecules that can be used as chemical probes to study biological processes. For example, a molecule could be designed to contain both a fluorescent reporter group and a reactive group that can covalently label a specific protein, allowing for its visualization and study within a cellular environment.
Future Research Directions and Emerging Paradigms for 5 Bromo 4 Chloromethyl 2 Fluoropyridine
Exploration of Unconventional Reactivity Modes and Catalytic Systems
The unique substitution pattern of 5-Bromo-4-(chloromethyl)-2-fluoropyridine invites the exploration of unconventional reactivity modes beyond traditional cross-coupling and nucleophilic substitution reactions. Future research is poised to delve into novel catalytic systems that can selectively activate and functionalize the different positions of the pyridine (B92270) ring.
One promising area is the use of photochemical organocatalytic functionalization . This approach utilizes pyridinyl radicals, generated through single-electron transfer (SET) reduction of pyridinium (B92312) ions, to enable C-H functionalization. acs.orgnih.gov For this compound, this could lead to the selective introduction of functional groups at the C-3 or C-6 positions, which are typically less reactive.
Another avenue of exploration lies in the development of catalyst systems for selective C-H functionalization . While direct C-H functionalization of pyridines is challenging due to their electron-deficient nature, recent advancements have shown promise. acs.org For instance, the use of heterocyclic phosphonium (B103445) salts as intermediates can enable the selective functionalization of the 4-position of pyridines. nih.govthieme-connect.denih.gov This strategy could be adapted to introduce a variety of substituents at the C-4 position of the pyridine ring in our target molecule, complementing the reactivity of the existing functional groups.
Furthermore, the development of novel catalytic systems for the selective activation of the C-Br, C-Cl, and C-F bonds will be crucial. While palladium-catalyzed cross-coupling reactions are well-established for C-Br bonds, the selective activation of the C-Cl and C-F bonds in the presence of a C-Br bond remains a significant challenge. Future research will likely focus on the design of sophisticated ligand-metal complexes that can differentiate between these halogen atoms, allowing for sequential and site-selective modifications.
| Reactivity Mode | Potential Application for this compound | Key Research Focus |
| Photochemical Organocatalysis | Selective C-H functionalization at C-3 or C-6 | Development of new photoredox catalysts and understanding regioselectivity. acs.orgnih.gov |
| C-H Functionalization via Heterocyclic Phosphonium Salts | Introduction of diverse substituents at the C-4 position | Design of novel phosphine (B1218219) reagents and expansion of the reaction scope. nih.govthieme-connect.denih.gov |
| Selective Halogen Activation | Sequential and site-selective cross-coupling reactions | Design of ligands for selective metal-catalyzed activation of C-Cl and C-F bonds. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The demand for rapid and efficient synthesis of chemical libraries for drug discovery and materials science has spurred the development of automated synthesis platforms. The integration of this compound into these systems presents a significant opportunity to accelerate the discovery of novel functional molecules.
Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to perform reactions that are difficult to scale up in batch. nih.gov The synthesis of derivatives of this compound could be significantly streamlined by employing flow reactors. For example, a multi-step sequence involving the sequential functionalization of the different reactive sites could be performed in a continuous flow system, minimizing the need for isolation and purification of intermediates.
Automated synthesis platforms , such as robotic systems for high-throughput experimentation, can be used to rapidly screen a wide range of reaction conditions and reagents for the derivatization of this compound. researchgate.netnih.govsigmaaldrich.comworktribe.com This would allow for the rapid generation of large libraries of compounds with diverse functionalities, which could then be screened for biological activity or material properties. The use of large language models (LLMs) to guide these automated platforms is an emerging area that could further accelerate the development of new synthetic routes. nih.gov
| Technology | Application for this compound | Key Advantages |
| Flow Chemistry | Continuous multi-step synthesis of derivatives | Improved reaction control, enhanced safety, and scalability. nih.gov |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions and reagents | Rapid generation of compound libraries and accelerated discovery. researchgate.netnih.govsigmaaldrich.comworktribe.com |
| Large Language Model (LLM)-guided Automation | Autonomous design and execution of synthetic routes | Reduced need for manual intervention and accelerated optimization. nih.gov |
Development of Sustainable and Economical Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on this compound will undoubtedly focus on the development of more sustainable and economical synthetic pathways.
One key area of focus will be the use of environmentally friendly catalysts and reagents . This includes the development of metal-free catalytic systems and the use of catalysts based on abundant and non-toxic metals. nih.gov For instance, the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), could offer advantages in terms of catalyst recovery and reuse. acs.org Additionally, the use of greener solvents and reaction media, such as water or bio-based solvents, will be explored. nih.gov
Another important aspect is the development of atom-economical reactions that maximize the incorporation of all atoms from the starting materials into the final product. nih.gov This can be achieved through the design of cascade reactions or one-pot multi-component reactions that minimize the number of synthetic steps and reduce waste generation. acs.org
Furthermore, the development of synthetic routes that utilize renewable feedstocks is a long-term goal for sustainable chemistry. While the synthesis of complex halogenated pyridines from renewable resources is still in its early stages, it represents a significant and important challenge for future research. nih.gov
| Sustainability Aspect | Approach for this compound | Potential Impact |
| Green Catalysis | Use of metal-free or earth-abundant metal catalysts, and heterogeneous catalysts. nih.govacs.org | Reduced environmental impact and improved cost-effectiveness. |
| Atom Economy | Design of cascade and multi-component reactions. acs.org | Minimized waste generation and increased efficiency. |
| Renewable Feedstocks | Exploration of synthetic routes from biomass-derived starting materials. nih.gov | Reduced reliance on fossil fuels and improved sustainability. |
Advanced Computational Methodologies for Predictive Chemistry and Reaction Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these methodologies can be applied to predict its reactivity, design novel synthetic routes, and guide the discovery of new functional molecules.
In silico screening of virtual libraries of derivatives of this compound can be used to identify promising candidates for a specific application, such as drug discovery or materials science. nih.govnih.govresearchgate.net This can significantly reduce the time and cost associated with experimental screening.
Predictive chemistry models , based on machine learning and quantum chemical calculations, can be developed to predict the outcome of reactions involving this compound. rsc.orgrsc.orgnih.gov These models can help chemists to identify the optimal reaction conditions and to design more efficient synthetic routes. For instance, computational studies can provide insights into the regioselectivity of reactions and the factors that govern the reactivity of the different halogen substituents. rsc.orgresearchgate.netnih.gov
Reaction design algorithms can be used to propose novel synthetic pathways for the synthesis of complex molecules derived from this compound. These algorithms can explore a vast chemical space and identify the most promising routes based on criteria such as yield, cost, and sustainability.
| Computational Method | Application for this compound | Key Benefits |
| In Silico Screening | Virtual screening of compound libraries for desired properties. nih.govnih.govresearchgate.net | Accelerated discovery of new functional molecules. |
| Predictive Chemistry Models | Prediction of reaction outcomes and regioselectivity. rsc.orgrsc.orgnih.gov | Optimized reaction conditions and more efficient synthesis. |
| Reaction Design Algorithms | Automated generation of novel synthetic pathways. | Exploration of new synthetic strategies and identification of optimal routes. |
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-4-(chloromethyl)-2-fluoropyridine, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves halogenation and functional group introduction. For example, chloromethylation of 5-bromo-2-fluoropyridine derivatives can be achieved using chloromethylating agents (e.g., paraformaldehyde/HCl or chloromethyl methyl ether) under controlled acidic conditions. Optimization includes:
- Temperature control (e.g., reflux at 80–100°C) to avoid decomposition of reactive intermediates .
- Use of anhydrous solvents (e.g., acetonitrile or dichloromethane) to prevent side reactions with moisture .
- Purification via recrystallization (acetonitrile is effective for similar halogenated pyridines) to achieve >90% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- GC or HPLC : Assess purity (>98%) using retention time comparison with standards .
- H-NMR/¹³C-NMR : Confirm substituent positions (e.g., fluorine at C2, bromine at C5, chloromethyl at C4). Fluorine’s deshielding effect and coupling patterns in NMR are critical .
- X-ray crystallography : Resolve ambiguous cases (e.g., planar pyridine ring deviations <0.1 Å) .
Q. What precautions are critical for handling and storing this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (argon/nitrogen) at –20°C to prevent degradation via hydrolysis or photolysis .
- Handling : Use PPE (gloves, goggles), and conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., HCl or HBr byproducts) .
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration to minimize environmental release .
Advanced Research Questions
Q. How does the chloromethyl group at C4 influence regioselectivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing fluorine (C2) and bromine (C5) direct nucleophilic attacks to the C4 chloromethyl group. For example:
- Amination : Use NH₃/EtOH at 60°C; the chloromethyl group reacts preferentially over bromine due to steric accessibility .
- Suzuki coupling : Prioritize bromine (C5) for cross-coupling, leaving the chloromethyl group intact for subsequent functionalization .
- Computational modeling (DFT) can predict reactivity trends by analyzing charge distribution and transition states .
Q. What experimental evidence exists for the compound’s stability under acidic or basic conditions?
Methodological Answer:
- Acidic conditions (pH <3) : Degradation occurs via hydrolysis of the chloromethyl group to hydroxymethyl derivatives (confirmed by LC-MS) .
- Basic conditions (pH >10) : Pyridine ring instability is observed, with bromine displacement by hydroxide ions forming 4-(chloromethyl)-2-fluoropyridinol (isolated via column chromatography) .
- Recommendation : Use pH-neutral buffers (<7.5) for reactions involving aqueous phases .
Q. How can researchers resolve contradictions in reported synthetic yields for halogenated pyridine derivatives?
Methodological Answer: Discrepancies often arise from:
- Impurity profiles : Trace metal catalysts (e.g., Sn from stannous chloride) may suppress yields; chelate with EDTA during workup .
- Solvent polarity : Lower-polarity solvents (e.g., toluene) improve yields in chloromethylation by reducing side reactions .
- Validation : Reproduce methods with strict adherence to temperature, solvent grade, and inert atmosphere. Cross-validate yields using independent techniques (e.g., gravimetric analysis vs. NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
